molecular formula C18H15N3O2S B2679405 N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 851114-37-9

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide

Cat. No. B2679405
CAS RN: 851114-37-9
M. Wt: 337.4
InChI Key: SKGAMHLUCIQUJE-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide, also known as NIMS, is a small molecule chemical compound that has been extensively studied for its potential applications in scientific research. NIMS is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. In

Scientific Research Applications

Anticancer Activity

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide derivatives have shown promising applications in cancer research. For instance, sulfenylated imidazo[1,2-a]pyridine derivatives, including those with naphthalene substitutions, have demonstrated significant anticancer properties. These compounds have been effective against various human cancer cell lines such as breast, liver, cervical, lung, glioblastoma, skin melanoma, and prostate cancers. Specifically, certain derivatives exhibited potent activity against human liver cancer cells (HepG2) and induced cell cycle arrest and apoptosis in these cells (Chitrakar Ravi et al., 2021). Additionally, selenylated imidazo[1,2-a]pyridine derivatives, closely related to the naphthalene sulfonamide class, have shown high cytotoxicity towards breast cancer cells (MCF-7), including DNA intercalation and induction of apoptosis (G. Almeida et al., 2018).

Synthesis and Chemical Properties

The synthesis and chemical properties of this compound and its derivatives have been extensively studied. For example, a one-pot synthesis method using zinc chloride as a catalyst has been developed for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from available arylglyoxal hydrates, 2-aminopyridines, and sulfonamides, offering a simple and cost-effective approach (Chuanming Yu et al., 2014). Moreover, various methods for synthesizing imidazo[1,2-a]pyridines with different substitutions at the 3-position, potentially including sulfonamide derivatives, have been explored for their potential as antiulcer agents (J. Starrett et al., 1989).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridines, a core structure in this compound, have been the subject of extensive research. These studies have focused on enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting the versatility and potential of this chemical scaffold in various medicinal applications (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine derivatives, which include the naphthalene sulfonamide class, have been evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. Some of these compounds have demonstrated significant in vitro and in vivo activity, reducing bacterial load in lung and spleen tissues (M. Madaiah et al., 2016).

Binding Studies

Studies have been conducted to understand the binding properties of related compounds to biological molecules. For instance, the binding of p-hydroxybenzoic acid esters to bovine serum albumin was examined using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe, providing insights into the interaction mechanisms of such compounds (H. Jun et al., 1971).

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)19-12-16-13-21-10-4-3-7-18(21)20-16/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGAMHLUCIQUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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